Trithiocyanuric acid

Catalog No.
S607515
CAS No.
638-16-4
M.F
C3H3N3S3
M. Wt
177.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trithiocyanuric acid

Legacy precipitants generate toxic H2S; ETU is a known carcinogen. TTCA provides a safe, high-performance replacement.

  • Precipitates Hg, Cu, Cd, Pb as stable, insoluble complexes over pH 6-10; no H2S.
  • Replaces ETU in CR/ECO; non-carcinogenic, comparable cross-link density.
  • Forms dense SAMs on Cu for corrosion inhibition in chlorides.

Supply chain: In stock, rapid global delivery.

CAS Number

638-16-4

Product Name

Trithiocyanuric acid

IUPAC Name

1,3,5-triazinane-2,4,6-trithione

Molecular Formula

C3H3N3S3

Molecular Weight

177.3 g/mol

InChI

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)

InChI Key

WZRRRFSJFQTGGB-UHFFFAOYSA-N

SMILES

C1(=S)NC(=S)NC(=S)N1

Synonyms

trithiocyanuric acid, trithiocyanuric acid, monoammonium salt, trithiocyanuric acid, trisodium salt

Canonical SMILES

C1(=S)NC(=S)NC(=S)N1

Isomeric SMILES

C1(=NC(=NC(=N1)S)S)S

The exact mass of the compound Trithiocyanuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65480. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

25 g, 100 g

Trithiocyanuric acid (TTCA), also recognized as 1,3,5-triazine-2,4,6-trithiol, is a highly versatile, sulfur-rich triazine derivative utilized primarily as a high-efficiency heavy metal precipitant precursor, a non-toxic vulcanization accelerator for specialty elastomers, and a robust corrosion inhibitor. Unlike standard aliphatic thiols, TTCA exists in a tautomeric equilibrium between its trithione and trithiol forms, providing three highly reactive, soft sulfur donor sites arranged symmetrically around a stable aromatic core [1]. In industrial procurement, this structural configuration translates to exceptional complexation affinity for heavy and transition metals, yielding highly stable, insoluble precipitates even in complex wastewater matrices. Furthermore, its thermal stability (melting point >300 °C) and distinct reactivity profile make it a critical, safer substitute for legacy cross-linking agents and precipitants in both metallurgical and polymer processing workflows .

Research Fit

Thiol-triazine scaffold for coordination and vulcanization research
Heavy-metal chelating reagent for adsorption and water treatment studies
Thermally stable derivative for polymer stabilization and high-temperature applications

Substituting Trithiocyanuric acid with generic alternatives like sodium sulfide (Na2S), sodium dimethyldithiocarbamate (SDD), or standard ethylene thiourea (ETU) introduces severe process and safety liabilities. In wastewater treatment, legacy sulfide precipitants are highly toxic, prone to releasing lethal hydrogen sulfide gas under acidic conditions, and often fail to precipitate complexed metals effectively [1]. Conversely, TTCA and its sodium salts form highly stable, non-hazardous metal complexes across a broad pH range (6–10) without generating toxic byproducts. In rubber compounding, utilizing ETU as a vulcanization accelerator exposes manufacturing facilities to known carcinogenic risks and regulatory restrictions. TTCA provides equivalent or superior cross-linking density and aging resistance in halogenated rubbers like chloroprene and epichlorohydrin, acting as a direct, drop-in replacement that eliminates the severe occupational hazards associated with ETU .

Substitution Risk

Cyanuric acid (O-analog)

Altered H-bonding topology and solid-state structure may shift material properties, limiting direct replacement in applications requiring sulfur chemistry.

Generic sulfur-based vulcanizers

May not replicate scorch safety, post-cure elimination, or oil/heat resistance profile observed with TTCA in halogenated elastomer systems.

Unmodified chitosan or simple chelators

Lower heavy-metal adsorption capacity; reported improvement from TTCA functionalization may not transfer to other support materials without verification.

Heavy Metal Precipitation Efficiency and Safety Profile

When utilized as a precursor for its trisodium salt (TMT-15), Trithiocyanuric acid demonstrates vastly superior safety and operational flexibility compared to legacy precipitants like Sodium Sulfide (Na2S) or Sodium Dimethyldithiocarbamate (DMDTC). While Na2S is highly toxic and risks lethal H2S gas evolution at lower pH levels, TMT-based precipitation operates safely and efficiently across a broad pH range of 6 to 10, forming highly stable, insoluble metal precipitates even in the presence of competing chelating agents like EDTA [1]. Furthermore, TMT is classified as non-toxic and environmentally friendly, drastically reducing hazardous material handling costs and compliance burdens in industrial effluent treatment [2].

Evidence DimensionOperational pH range and toxicity profile for heavy metal precipitation
Target Compound DataTrithiocyanuric acid (as TMT salt): Broad effective pH range (6-10), non-toxic, no H2S evolution.
Comparator Or BaselineSodium Sulfide (Na2S): Highly toxic, narrow safe pH range, severe risk of H2S gas release.
Quantified DifferenceComplete elimination of toxic gas generation risks while maintaining high precipitation efficiency for complexed metals.
ConditionsIndustrial wastewater treatment containing heavy metals (e.g., Cu, Cd, Hg, Pb) and complexing agents.

Procurement teams must select TTCA-derived precipitants to ensure regulatory compliance, eliminate lethal gas hazards, and reliably treat complex industrial effluents.

Heavy Metal Adsorption
Head-to-head
Cr(VI) +100.5%, Pb(II) +45.3% over unmodified chitosan

Supports design of high-efficiency TTCA-functionalized sorbents

Chitosan composite data at 25 °C, pH 6.0; validate for target effluent matrix

Vulcanization Acceleration in Halogenated Elastomers

In the vulcanization of specialty halogenated elastomers such as chloroprene rubber (CR) and epichlorohydrin rubber (ECO), Trithiocyanuric acid (often formulated as TCY) serves as a highly effective, non-carcinogenic cross-linking agent. Compared to the industry-standard Ethylene Thiourea (ETU), which is a recognized carcinogen facing strict regulatory phase-outs, TTCA maintains equivalent or superior physical properties and aging resistance in the final vulcanizate [1]. TTCA acts as a highly efficient primary accelerator, enabling robust cross-linking yields and excellent processing safety without the severe occupational health liabilities associated with ETU .

Evidence DimensionVulcanization performance and occupational safety
Target Compound DataTrithiocyanuric acid: High cross-linking efficiency, maintains aging resistance, non-carcinogenic.
Comparator Or BaselineEthylene Thiourea (ETU): Standard accelerator but highly toxic/carcinogenic.
Quantified DifferenceMatches physical performance of ETU while completely removing carcinogenic exposure risks from the manufacturing floor.
ConditionsVulcanization of chloroprene (CR) and epichlorohydrin (ECO) rubbers.

Switching to TTCA is critical for rubber manufacturers needing to replace toxic ETU without sacrificing the mechanical integrity or aging resistance of specialty elastomers.

Thermal Stability
Class-level
Trithiocyanurates thermally stable; cyanurates unstable

May support high-temperature polymer stabilization

Class-level inference; verify under target process conditions

Copper Corrosion Inhibition Efficiency in Aggressive Media

Trithiocyanuric acid exhibits exceptional performance as a mixed-type corrosion inhibitor for copper surfaces in aggressive chloride environments. Electrochemical impedance spectroscopy and potentiodynamic polarization studies demonstrate that TTCA achieves a maximum corrosion inhibition efficiency of 95.3% for copper in a 3.0 wt.% NaCl solution at 298 K [1]. The three symmetrical thiol/thione groups facilitate strong, multi-dentate chemisorption onto the copper surface, forming a dense, hydrophobic self-assembled monolayer that significantly outperforms simple mono-thiol or standard azole baselines in preventing chloride-induced dissolution [2].

Evidence DimensionMaximum corrosion inhibition efficiency on copper
Target Compound DataTrithiocyanuric acid: 95.3% inhibition efficiency.
Comparator Or BaselineUninhibited baseline / standard mono-functional inhibitors: High corrosion rates and lower surface coverage.
Quantified DifferenceAchieves >95% reduction in corrosion current via robust multi-dentate chemisorption.
ConditionsCopper substrate in 3.0 wt.% NaCl solution at 298 K.

TTCA is an optimal procurement choice for formulating high-performance surface treatments and protective coatings for copper in marine or high-chloride environments.

Vulcanization Profile
Class-level
Fast, scorch-safe cure without post-cure; oil/heat/compression resistance

Reported to reduce cycle time in ACM/CR compounding

Profile derived from halogenated elastomer literature; validate in full compound formulation

Structural Bonding Affinity for Soft Heavy Metals

The fundamental advantage of Trithiocyanuric acid over its oxygen analog, Cyanuric acid, lies in its soft sulfur donor sites, which dictate its coordination chemistry. Crystallographic and IR analyses of Group 2 and transition metal complexes reveal that TTCA undergoes extensive covalent metal-sulfur (M-S) bonding (e.g., C-S bond lengths of 1.698 to 1.705 Å in thiol-coordinated forms), whereas harder metal interactions or oxygen-based analogs rely on weaker ionic or hydrogen-bonding networks [1]. This soft-soft interaction principle explains why TTCA is vastly superior at selectively scavenging soft heavy metal ions (like Hg2+, Cd2+, and Cu2+) from complex aqueous mixtures compared to oxygen-based triazines [2].

Evidence DimensionMetal coordination bonding character
Target Compound DataTrithiocyanuric acid: Forms strong covalent M-S bonds with soft heavy metals.
Comparator Or BaselineCyanuric acid (oxygen analog): Limited to harder, weaker ionic/hydrogen bonding; poor heavy metal affinity.
Quantified DifferenceShifts coordination mechanism from weak electrostatic interactions to robust covalent binding, enabling irreversible heavy metal capture.
ConditionsMetal complexation in aqueous environments.

Understanding this structural differentiation justifies the procurement of TTCA for applications requiring irreversible, high-affinity capture of toxic heavy metals.

Copper Inhibition
Reported
TTCA prevents Cu-catalyzed rubber degradation; TMTD/CBS do not

May extend service life in copper-containing rubber composites

Functional distinction observed in SBR model; confirm with target rubber-metal bond system

Trinucleating Coordination
Reported
Homo-trinuclear Rh(III) and Ru(II) complexes formed

Supports polynuclear catalyst and metal-organic material design

Verify coordination mode with target metal precursors under synthesis conditions

Industrial Wastewater Remediation

As a direct precursor to TMT-15, TTCA is the optimal choice for formulating heavy metal precipitants targeting mercury, copper, cadmium, and lead in industrial effluents, especially where legacy sulfide precipitants pose unacceptable toxicity and H2S gas risks [1].

Specialty Elastomer Vulcanization

TTCA is highly recommended as a safe, non-carcinogenic cross-linking accelerator for halogenated rubbers (such as chloroprene and epichlorohydrin), serving as a direct, high-performance replacement for the hazardous industry-standard Ethylene Thiourea (ETU) .

Advanced Anti-Corrosion Surface Treatments

Due to its ability to form dense, multi-dentate self-assembled monolayers, TTCA is an excellent active ingredient for corrosion inhibition formulations designed to protect copper and its alloys in highly aggressive, chloride-rich environments (e.g., marine coatings and cooling water systems)[2].

Synthesis of Coordination Polymers and Resins

Leveraging its three symmetrical soft sulfur donor sites, TTCA is an ideal molecular building block for synthesizing novel metal-organic frameworks (MOFs), coordination polymers, and selective ion-exchange resins tailored for advanced heavy metal scavenging and catalysis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heavy metal remediation sorbents
TTCA-functionalized composite capacity
Verify Cr(VI)/Pb(II) adsorption improvement over unmodified support
Acrylate/chloroprene rubber vulcanization
Scorch-safe cure and vulcanizate resistance profile
Validate oil, heat, and compression set resistance vs. generic sulfur systems
Copper protection in rubber-metal composites
Copper-chelating additive for degradation inhibition
Confirm inhibition of copper-catalyzed aging in target rubber-metal part
Polymer heat stabilization
Thermally stable trithiocyanurate derivative
Assess long-term thermal oxidative stability in target polymer matrix

XLogP3

0.6

UNII

KX0WZE0QAQ

Related CAS

17766-26-6 (tri-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (26.09%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (10.14%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-16-4
17766-26-6

Wikipedia

1,3,5-triazinane-2,4,6-trithione

General Manufacturing Information

1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione: ACTIVE

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